molecular formula C13H11N3O3 B1384156 Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate CAS No. 25468-51-3

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate

Cat. No. B1384156
CAS RN: 25468-51-3
M. Wt: 257.24 g/mol
InChI Key: IIXIEYBXSSHPQB-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate is a chemical compound with the molecular formula C13H11N3O3 . Its molecular weight is 257.24500 . The compound is also known by other synonyms such as ethyl 4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (200 MHz, DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . Similarly, the 13C NMR spectrum (125 MHz, DMSO-d6) provides information about the carbon atoms in the molecule .

Scientific Research Applications

Fluorescence Properties and Structural Analysis

  • A study synthesized a new series of ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2′,3′:4,5]pyrimido[6,1-b]quinazoline-2-carboxylate derivatives, revealing their good fluorescence properties. The structural characteristics of certain derivatives were further explored through single-crystal X-ray diffraction analysis (Shi et al., 2016).

Selective Synthesis Applications

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is utilized in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting its application in selective synthesis processes (Lebedˈ et al., 2012).

Antibacterial and DNA Gyrase Inhibition

  • Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivatives have been identified as catalytic inhibitors of DNA gyrase, a bacterial type-II topoisomerase. This discovery represents a new structural type of catalytic inhibitor, potentially contributing to antibacterial drug development (Aguirre et al., 2020).

properties

IUPAC Name

ethyl 5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)9-7-14-16-10-6-4-3-5-8(10)12(17)15-11(9)16/h3-7H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXIEYBXSSHPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349719
Record name Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate

CAS RN

25468-51-3
Record name Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Reactant of Route 2
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Reactant of Route 3
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Reactant of Route 4
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Reactant of Route 5
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Reactant of Route 6
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate

Citations

For This Compound
1
Citations
NH Metwally, MS Mohamed - Synthetic Communications, 2018 - Taylor & Francis
This review deals with the synthesis, reactions and biological activity of pyrazoloquinazoline derivatives. Some of these reactions have been used successfully to the production of …
Number of citations: 11 www.tandfonline.com

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